molecular formula C14H27N3S B5775022 1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea

1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea

Cat. No.: B5775022
M. Wt: 269.45 g/mol
InChI Key: CHZFMHNJPQBOFK-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has a unique structure that combines a cyclopentyl group, a propylpiperidinyl group, and a thiourea moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea typically involves the reaction of cyclopentyl isothiocyanate with 1-propylpiperidine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Synthetic Route:

  • Cyclopentyl isothiocyanate is prepared by reacting cyclopentylamine with carbon disulfide and chlorine.
  • 1-Propylpiperidine is synthesized by alkylating piperidine with propyl bromide.
  • The final step involves the reaction of cyclopentyl isothiocyanate with 1-propylpiperidine to form this compound.

Chemical Reactions Analysis

1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracids
  • Reduction: Lithium aluminum hydride (LiAlH4)
  • Substitution: Halides, alkoxides

Major Products:

  • Oxidation: Sulfinyl and sulfonyl derivatives
  • Reduction: Corresponding amine
  • Substitution: Various substituted thioureas

Scientific Research Applications

1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety is known to form strong hydrogen bonds with biological molecules, which can lead to inhibition or activation of certain enzymes and receptors. The cyclopentyl and propylpiperidinyl groups contribute to the compound’s overall binding affinity and selectivity.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit enzymes such as proteases and kinases.
  • Receptors: It can bind to receptors such as G-protein coupled receptors (GPCRs) and ion channels.
  • Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea can be compared with other thiourea derivatives to highlight its uniqueness:

    1-Cyclopentyl-3-(4-phenoxyphenyl)thiourea: This compound has a phenoxyphenyl group instead of a propylpiperidinyl group, which affects its biological activity and chemical reactivity.

    1-Cyclopentyl-3-phenyl-2-thiourea: This compound lacks the piperidinyl group, making it less complex and potentially less selective in its biological interactions.

    1-Cyclopentyl-3-(2-phenoxyphenyl)thiourea: Similar to the first comparison, this compound has a different aromatic group, which can lead to different biological and chemical properties.

Uniqueness: this compound stands out due to its combination of a cyclopentyl group, a propylpiperidinyl group, and a thiourea moiety. This unique structure provides it with distinct chemical reactivity and biological activity, making it a valuable compound for scientific research.

Properties

IUPAC Name

1-cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3S/c1-2-9-17-10-7-13(8-11-17)16-14(18)15-12-5-3-4-6-12/h12-13H,2-11H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZFMHNJPQBOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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